
2-Dodecyl-p-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .
Synthesis Analysis
The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis
The molecular formula of 2-Dodecyl-p-cresol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis
2-Dodecyl-p-cresol is a white to almost white powder to crystal .科学的研究の応用
Removal and Sorption Technologies
Research has demonstrated the effectiveness of various materials and methods in the removal and sorption of p-cresol from aqueous solutions, which could be relevant for environmental remediation and wastewater treatment. For instance, membrane contactors have been used for the simultaneous removal of p-cresol and metal ions from water, leveraging micellar solubilization with sodium dodecyl sulfate (SDS) solutions (Witek-Krowiak et al., 2009). Similarly, the sorption capabilities of surfactant-modified compounds have been explored, showing potential for enhancing the removal efficiency of p-cresol and other contaminants in mixed waste streams (Li et al., 2013).
Catalysis and Hydrogenation
Studies on the catalytic hydrogenation of cresols have provided insights into the transformation processes of these compounds. For example, the hydrogenation of o-cresol over a platinum catalyst has been investigated, showing the conversion to 2-methyl-cyclohexanol through intermediate products, with the study also including first-principles calculations to understand the mechanism at the atomic scale (Li et al., 2017).
Surfactant Interactions
The interactions between cresol compounds and various surfactants have been thoroughly examined, revealing complex behaviors that influence solubilization, micellization, and removal processes. These interactions are crucial for applications in cleaning, environmental remediation, and chemical processing. Research into the behavior of cresols with cationic, anionic, and nonionic surfactants has shown varying effects on critical micelle concentration and the efficiency of cresol removal from solutions (Ali et al., 2017).
Soil Remediation
The application of soil flushing techniques for the removal of cresols from contaminated soil highlights the potential for addressing soil and groundwater pollution. The use of surfactants, such as sodium dodecyl sulfate and Triton X-100, has been investigated to enhance the removal efficiencies of cresols under different environmental conditions, showing promising results for remediating contaminated sites (Gitipour et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-dodecyl-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBOZHPSDAPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347621 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyl-p-cresol | |
CAS RN |
25912-91-8 |
Source


|
| Record name | 2-Dodecyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

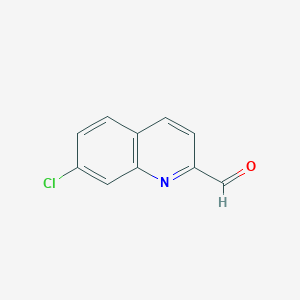
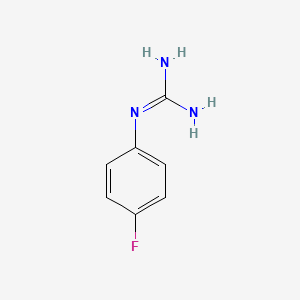
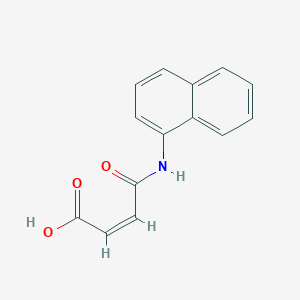
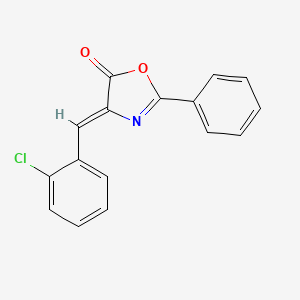
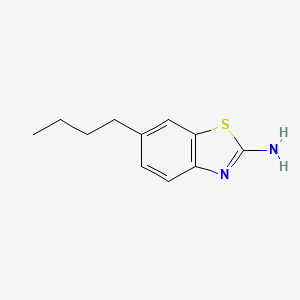
![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)






![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)
